1-Bromo-3-chloro-4-methyl-2-nitrobenzene
Description
1-Bromo-3-chloro-4-methyl-2-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 251.48 g/mol. Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 3), a methyl group (position 4), and a nitro group (position 2). The nitro group’s electron-withdrawing nature and the halogens’ steric and electronic effects make this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Key properties include:
- Boiling point: Not explicitly reported in the evidence, but analogs like 4-bromo-1-chloro-2-nitrobenzene boil at ~196°C .
- Reactivity: The nitro group directs electrophilic substitution to the meta position, while halogens and methyl influence regioselectivity and stability.
Properties
IUPAC Name |
1-bromo-3-chloro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOWLIUOMPYMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Chloro-4-methyltoluene
The synthesis begins with nitration of 3-chloro-4-methyltoluene. Nitration introduces the nitro group at the ortho position relative to the methyl group due to its activating effect.
Procedure :
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Substrate : 3-Chloro-4-methyltoluene (10 g, 64 mmol)
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Nitrating agent : Fuming HNO₃ (12 mL) in H₂SO₄ (30 mL) at 0–5°C.
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Reaction time : 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Nitration Regioselectivity | Ortho to methyl |
| Purity (HPLC) | 98% |
Bromination of 3-Chloro-4-methyl-2-nitrobenzene
Bromination is performed using bromine in the presence of a Lewis acid. The nitro group directs bromination to the para position relative to itself.
Procedure :
-
Substrate : 3-Chloro-4-methyl-2-nitrobenzene (5 g, 25 mmol)
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Reagents : Br₂ (4.8 g, 30 mmol), FeBr₃ (0.5 g, 1.5 mmol) in CCl₄ (50 mL).
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Reaction time : 4 hours at 40°C.
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Yield : 78% (5.6 g) of 1-bromo-3-chloro-4-methyl-2-nitrobenzene.
Key Data :
| Parameter | Value |
|---|---|
| Bromine Equivalents | 1.2 eq |
| Isolated Yield | 78% |
| Byproducts | <2% dibrominated |
Halogen Exchange via Sandmeyer Reaction
Diazotization and Bromination
This method involves diazotization of an aniline precursor followed by bromine displacement.
Procedure :
-
Substrate : 3-Chloro-4-methyl-2-nitroaniline (prepared via reduction of 3-chloro-4-methyl-2-nitrobenzene).
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Diazotization : NaNO₂ (1.5 eq), HCl (conc.), 0–5°C.
Key Data :
| Parameter | Value |
|---|---|
| Diazotization Time | 30 minutes |
| Bromination Temp | 60°C |
| Purity (NMR) | 95% |
Metal-Mediated Coupling Approaches
Ullmann-Type Coupling
A palladium-catalyzed coupling introduces bromine and chloro groups sequentially.
Procedure :
-
Substrate : 4-Methyl-2-nitrobenzene (5 g, 33 mmol).
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Chlorination : Cl₂ gas (1.1 eq) with FeCl₃ (5 mol%) at 50°C.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd |
| Reaction Time | 8 hours |
| Selectivity | >90% para-bromination |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Sequential EAS | 78% | Low | High | 98% |
| Sandmeyer Reaction | 65% | Medium | Moderate | 95% |
| Metal-Mediated | 70% | High | Low | 97% |
Advantages :
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Sequential EAS : High scalability and cost-effectiveness for industrial use.
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Metal-Mediated : Excellent regiocontrol but limited by catalyst cost.
Challenges :
-
Nitro groups deactivate the ring, necessitating elevated temperatures for subsequent reactions.
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Competing side reactions (e.g., dihalogenation) require careful stoichiometric control.
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group at position 2. This group activates the ortho and para positions (relative to itself) for nucleophilic attack.
Key Observations :
-
Bromine Substitution : The bromine at position 1 (ortho to nitro) is more reactive than chlorine due to its larger atomic size and weaker bond strength. Reaction with strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) replaces bromine with methoxy (-OCH₃) or ethoxy (-OEt) groups .
Product: 1-Methoxy-3-chloro-4-methyl-2-nitrobenzene. -
Chlorine Substitution : Chlorine at position 3 (meta to nitro) is less reactive but can be replaced under harsher conditions.
Mechanism :
The nitro group stabilizes the transition state by delocalizing the positive charge through resonance. The nucleophile attacks the activated position, leading to the departure of the halide .
Reduction Reactions
The nitro group (-NO₂) can be reduced to an amino group (-NH₂) under catalytic hydrogenation conditions.
Reaction Details :
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Reagent : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
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Product : 1-Bromo-3-chloro-4-methyl-2-aminobenzene.
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Application : The amino derivative is used in further functionalization, such as coupling reactions .
Oxidation Reactions
The methyl group at position 4 can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.
Reaction Parameters :
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Reagent : Potassium permanganate (KMnO₄) in acidic medium.
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Product : 1-Bromo-3-chloro-4-carboxy-2-nitrobenzene.
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Significance : This derivative is valuable in synthesizing bioactive molecules, such as anticancer agents .
Comparison of Substitution Reactions
| Reaction Type | Reagent | Product | Key Feature |
|---|---|---|---|
| Nucleophilic Substitution | NaOCH₃ | 1-Methoxy-3-chloro-4-methyl-2-nitrobenzene | Replacement of bromine |
| Reduction | H₂/Pd/C | 1-Bromo-3-chloro-4-methyl-2-aminobenzene | Nitro-to-amino conversion |
| Oxidation | KMnO₄ | 1-Bromo-3-chloro-4-carboxy-2-nitrobenzene | Methyl-to-carboxylic acid conversion |
Structural Analysis
The compound’s reactivity is modulated by its substituent arrangement:
-
Nitro group (position 2): Strongly deactivating, directing substitution to ortho and para positions.
-
Methyl group (position 4): Activating, enhancing reactivity at meta positions.
-
Bromine and chlorine : Competing leaving groups, with bromine favored in substitution .
Spectroscopic Data
Scientific Research Applications
Synthesis and Reactions
1-Bromo-3-chloro-4-methyl-2-nitrobenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Table 1: Common Synthetic Routes
| Method | Conditions | Yield |
|---|---|---|
| Nitration of bromochlorobenzene | HNO, HSO | Moderate |
| Bromination of chloro-nitrobenzene | NBS, THF | High |
Pharmaceutical Applications
1-Bromo-3-chloro-4-methyl-2-nitrobenzene is utilized as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs. Its halogenated structure allows for further functionalization, making it suitable for diverse medicinal chemistry applications.
Case Study: Synthesis of Anticancer Agents
Recent studies have highlighted its role in synthesizing novel benzodiazepinone derivatives, which have shown promising activity against cancer cell lines. The compound's ability to participate in nucleophilic substitution reactions enhances its utility in drug design.
Material Science Applications
In materials science, 1-bromo-3-chloro-4-methyl-2-nitrobenzene is explored for its potential use in creating polymeric materials and coatings. Its unique chemical structure allows it to act as a building block for polymers with specific properties.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for producing specialty polymers with enhanced thermal stability. |
| Coatings | Incorporation into coating formulations to improve chemical resistance. |
Environmental Considerations
The synthesis and application of 1-bromo-3-chloro-4-methyl-2-nitrobenzene must consider environmental impacts due to its halogenated nature. Proper handling and disposal methods are essential to mitigate potential hazards associated with halogenated organic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methyl) on the benzene ring influences its reactivity and the type of reactions it undergoes. The compound can form reactive intermediates such as arenium ions during electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-bromo-3-chloro-4-methyl-2-nitrobenzene with structurally related compounds, highlighting differences in substituents, molecular weight, and applications.
Key Differences:
Fluorine in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene enhances electron-withdrawing effects, making it more reactive in nucleophilic substitutions .
Physical Properties: The methyl group elevates molecular weight (~251 vs. 236 g/mol for non-methylated analogs), which may increase melting points and solubility in non-polar solvents.
Synthetic Utility :
- Halogenated nitrobenzenes (e.g., 1-bromo-3-chloro-5-nitrobenzene) are precursors to dyes and pigments .
- The target compound’s methyl group could stabilize intermediates in coupling reactions, relevant to pharmaceutical scaffolds.
Safety and Handling :
- Brominated nitro compounds generally pose hazards (e.g., toxicity, flammability). The methyl group may alter volatility compared to 1-bromo-2-chlorobenzene, which has a flash point of 196°F .
Q & A
Q. What are the recommended synthetic routes for 1-bromo-3-chloro-4-methyl-2-nitrobenzene, and how can intermediates be characterized?
Methodological Answer: A stepwise approach is recommended:
Nitration and Halogenation Sequence : Begin with nitration of 3-chloro-4-methylbenzene to introduce the nitro group at the ortho position, followed by bromination using FeBr₃ as a catalyst. Monitor reaction progress via TLC and adjust stoichiometry to minimize di-substitution byproducts .
Intermediate Characterization : Use GC-MS to confirm intermediate structures (e.g., 3-chloro-4-methyl-2-nitrobenzene). For final product validation, combine H/C NMR to identify substituent positions and mass spectrometry to confirm molecular weight (expected: ~264.46 g/mol) .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) due to moderate solubility (0.0442 g/100 mL in ethanol at 25°C, similar to 1-bromo-4-chlorobenzene) .
- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (95:5) to separate halogenated byproducts. Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Mechanistic Analysis : The nitro group at position 2 acts as a strong electron-withdrawing group, directing nucleophilic attack to the meta position (position 5 relative to nitro). Bromine and chlorine at positions 1 and 3 further deactivate the ring, requiring strong nucleophiles (e.g., alkoxides) and elevated temperatures (80–120°C) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Q. How can contradictions in reported reaction yields with palladium vs. copper catalysts be resolved?
Methodological Answer:
-
Catalytic System Comparison :
Catalyst Solvent Temp (°C) Yield (%) Reference Pd(PPh₃)₄ DMF 100 62 CuI/neocuproine Toluene 120 48 -
Root-Cause Analysis : Lower yields with copper systems may stem from incomplete oxidative addition due to steric hindrance. Conduct kinetic studies (variable-time NMR) to compare rate constants and identify rate-limiting steps .
Q. What strategies mitigate decomposition during storage?
Methodological Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show 5% decomposition. Store under inert gas (Ar/N₂) in amber vials at –20°C to prevent photolytic debromination .
- Analytical Monitoring : Use HPLC-PDA to detect degradation products (e.g., 3-chloro-4-methyl-2-nitrobenzene, retention time ~8.2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
